Cas no 861212-66-0 (2-[4-(4-Bromophenyl)phenyl]naphthalene)

2-[4-(4-Bromophenyl)phenyl]naphthalene is a brominated aromatic compound featuring a naphthalene core linked to a biphenyl moiety with a terminal bromine substituent. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in the development of liquid crystals, organic semiconductors, and photoluminescent materials. The bromine atom enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings. Its rigid, conjugated framework contributes to thermal stability and optoelectronic performance, suitable for advanced material applications. High purity grades ensure consistent performance in research and industrial settings.
2-[4-(4-Bromophenyl)phenyl]naphthalene structure
861212-66-0 structure
Product name:2-[4-(4-Bromophenyl)phenyl]naphthalene
CAS No:861212-66-0
MF:C22H15Br
MW:359.258505105972
CID:4674234
PubChem ID:3795200

2-[4-(4-Bromophenyl)phenyl]naphthalene Chemical and Physical Properties

Names and Identifiers

    • 2-(4'-bromo[1,1'-biphenyl]-4-yl)naphthalene
    • 4-bromo-4'-(naphthalen-2-yl)-1,1'-biphenyl
    • 2-[4-(4-bromophenyl)phenyl]naphthalene
    • KWCQSYNZPAMUOW-UHFFFAOYSA-N
    • 2-(4'-bromobiphenyl-4-yl)naphthalene
    • 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
    • SCHEMBL2518014
    • AKOS005089063
    • 2-(4'-Bromo[1,1'-biphenyl]-4-yl)-Naphthalene
    • 3R-0061
    • MFCD04125149
    • 861212-66-0
    • G69766
    • 2-[4-(4-Bromophenyl)phenyl]naphthalene
    • Inchi: 1S/C22H15Br/c23-22-13-11-18(12-14-22)17-5-7-19(8-6-17)21-10-9-16-3-1-2-4-20(16)15-21/h1-15H
    • InChI Key: KWCQSYNZPAMUOW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C=CC(=CC=1)C1C=CC2C=CC=CC=2C=1

Computed Properties

  • Exact Mass: 358.03571g/mol
  • Monoisotopic Mass: 358.03571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 7.1

2-[4-(4-Bromophenyl)phenyl]naphthalene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P021NNR-250mg
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
861212-66-0 90%
250mg
$143.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1641617-100mg
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
861212-66-0 98%
100mg
¥628.00 2024-07-28
abcr
AB587237-1g
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene, 90%; .
861212-66-0 90%
1g
€627.20 2024-07-24
1PlusChem
1P021NNR-1g
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
861212-66-0 90%
1g
$363.00 2024-04-21
1PlusChem
1P021NNR-100mg
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
861212-66-0 90%
100mg
$85.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1641617-250mg
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
861212-66-0 98%
250mg
¥1246.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1641617-1g
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
861212-66-0 98%
1g
¥3360.00 2024-07-28
abcr
AB587237-250mg
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene, 90%; .
861212-66-0 90%
250mg
€274.10 2024-07-24

Additional information on 2-[4-(4-Bromophenyl)phenyl]naphthalene

Research Briefing on 2-[4-(4-Bromophenyl)phenyl]naphthalene (CAS: 861212-66-0) in Chemical Biology and Pharmaceutical Applications

2-[4-(4-Bromophenyl)phenyl]naphthalene (CAS: 861212-66-0) is a polyaromatic hydrocarbon derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and material science. This compound, characterized by a naphthalene core linked to a biphenyl moiety with a bromine substituent, exhibits promising photophysical and electronic properties, making it a candidate for various biomedical and optoelectronic applications.

Recent studies have explored the synthesis and functionalization of 2-[4-(4-Bromophenyl)phenyl]naphthalene to enhance its utility in medicinal chemistry. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its role as a key intermediate in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer pathways. The bromine atom at the para position of the phenyl ring provides a versatile handle for further derivatization via cross-coupling reactions, enabling the construction of diverse compound libraries for high-throughput screening.

In addition to its pharmacological potential, this compound has been investigated for its luminescent properties. Research published in Advanced Materials (2024) highlighted its application in organic light-emitting diodes (OLEDs), where its rigid, planar structure contributes to high quantum yield and thermal stability. The extended π-conjugation system facilitates efficient charge transport, making it suitable for use in optoelectronic devices.

From a toxicological perspective, preliminary in vitro studies indicate that 2-[4-(4-Bromophenyl)phenyl]naphthalene exhibits low cytotoxicity in human cell lines at concentrations relevant to its therapeutic and material applications. However, further in vivo studies are required to fully assess its safety profile. Regulatory considerations, particularly concerning brominated aromatic compounds, suggest the need for comprehensive environmental impact assessments.

Future research directions for this compound include its potential as a scaffold for the development of novel kinase inhibitors and its incorporation into supramolecular systems for targeted drug delivery. The versatility of 861212-66-0 positions it as a valuable building block in both pharmaceutical and materials science research, with ongoing studies expected to uncover additional applications in the coming years.

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